molecular formula C27H25FN4O2S B2732552 5-[(4-benzylpiperidin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-07-3

5-[(4-benzylpiperidin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2732552
CAS No.: 887222-07-3
M. Wt: 488.58
InChI Key: JJOYHGRARTUNFD-UHFFFAOYSA-N
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Description

5-[(4-benzylpiperidin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can help in understanding its mechanism of action and potential therapeutic applications.

Medicine

The compound may have potential applications in medicine, particularly in the development of new drugs. Its unique structure could be explored for activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials, agrochemicals, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-benzylpiperidin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-benzylpiperidine and 4-fluorobenzyl chloride. These intermediates are then subjected to various reactions, including nucleophilic substitution, cyclization, and condensation, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5-[(4-benzylpiperidin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolo[3,2-b][1,2,4]triazoles with different substituents. Examples include:

  • 5-((4-Methylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-Ethylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

The uniqueness of 5-[(4-benzylpiperidin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its specific substituents, which can influence its chemical properties, biological activity, and potential applications. The presence of the 4-fluorophenyl and furan-2-yl groups, in particular, may confer unique reactivity and interactions with biological targets.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2S/c28-21-10-8-20(9-11-21)23(31-14-12-19(13-15-31)17-18-5-2-1-3-6-18)24-26(33)32-27(35-24)29-25(30-32)22-7-4-16-34-22/h1-11,16,19,23,33H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOYHGRARTUNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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